Chemical structure and properties of bis(4-nitrophenyl) butanedioate
Chemical structure and properties of bis(4-nitrophenyl) butanedioate
An In-Depth Technical Guide to Bis(4-nitrophenyl) Butanedioate: Structure, Properties, and Applications as a Homobifunctional Crosslinker
Executive Summary
Bis(4-nitrophenyl) butanedioate, also known by its common synonym bis(4-nitrophenyl) succinate, is a symmetrical, small-molecule reagent with significant utility in the fields of biochemistry, drug development, and materials science. Structurally, it is a homobifunctional crosslinking agent composed of a central four-carbon butanedioate (succinate) spacer flanked by two 4-nitrophenyl ester groups. The electron-withdrawing nature of the terminal nitro groups renders the 4-nitrophenoxide moieties excellent leaving groups, thereby "activating" the ester carbonyls for facile nucleophilic attack. This inherent reactivity makes the compound an ideal tool for covalently linking molecules, particularly proteins and other biologics, through reactions with primary amines. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a discussion of its core application as a crosslinking agent, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective application in experimental design. Bis(4-nitrophenyl) butanedioate is a well-defined chemical entity with consistent and predictable characteristics.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name : Butanedioic acid, 1,4-bis(4-nitrophenyl) ester[1]
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Common Synonyms : Bis-(4-nitrophenyl)succinate, Bis(p-nitrophenyl) succinate[1][2]
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SMILES : O=C(OCCC(=O)Oc1ccc(cc1)=O)Oc2ccc(cc2)=O[2]
Structural Analysis
X-ray crystallography studies have revealed that bis(4-nitrophenyl) butanedioate possesses a centrosymmetric molecular structure.[5][6][7] This symmetry means that both reactive ends of the molecule are identical, simplifying kinetic modeling of its crosslinking reactions. The two phenyl rings are reported to be coplanar, a conformation that may influence its interaction with and orientation within the active sites of target biomolecules.[5][6]
Physicochemical Data
The key quantitative properties of bis(4-nitrophenyl) butanedioate are summarized in the table below. These data are critical for calculating molar concentrations, predicting solubility, and establishing appropriate reaction and storage conditions.
| Property | Value | Source(s) |
| Molecular Weight | 360.28 g/mol | [1][3][4] |
| Melting Point | 180-182 °C | [1] |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 564.0 ± 45.0 °C | [1] |
| Appearance | Crystalline Solid | [6] |
The Chemistry of Activated Esters: The Role of the 4-Nitrophenyl Group
The utility of bis(4-nitrophenyl) butanedioate as a crosslinker is entirely dependent on the chemical nature of its 4-nitrophenyl ester linkages. These are not simple esters; they are "activated" for enhanced reactivity.
The causality for this activation lies in the electronic properties of the 4-nitrophenoxide leaving group. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly stabilizes the negative charge of the phenoxide anion formed upon nucleophilic attack at the ester carbonyl. The pKa of the conjugate acid, 4-nitrophenol, is approximately 7.15.[8] This relatively low pKa indicates that 4-nitrophenoxide is a weak base and therefore an excellent leaving group, which dramatically accelerates the rate of both aminolysis (reaction with amines) and hydrolysis compared to esters with non-activating leaving groups (e.g., methyl or ethyl esters).
A significant practical advantage of this chemistry is the built-in reaction monitoring system. The 4-nitrophenoxide ion is intensely yellow, with a maximum absorbance wavelength (λ_max) around 400-415 nm, whereas the parent ester is colorless.[8][9] This allows for the real-time spectrophotometric tracking of the crosslinking reaction by measuring the increase in absorbance as the leaving group is displaced. This provides a direct, quantitative measure of reaction progress, a feature that is invaluable for optimizing reaction conditions and ensuring reproducibility.
Synthesis and Characterization
While commercially available, bis(4-nitrophenyl) butanedioate can also be readily synthesized in a laboratory setting. The most direct method involves the esterification of succinyl dichloride with 4-nitrophenol.[5][6]
Synthetic Workflow Diagram
The overall process from starting materials to purified product is illustrated below.
Caption: Synthetic workflow for bis(4-nitrophenyl) butanedioate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6] The self-validating nature of this protocol lies in the clear physical transitions (precipitation) and the final purification step which ensures high purity of the final product.
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Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 4-nitrophenol (20 mmol) in 30 mL of dry acetonitrile.
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Scientist's Note: The use of dry acetonitrile and a drying tube is critical to prevent the premature hydrolysis of the highly reactive succinyl dichloride starting material, which would reduce the yield.
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Reaction Initiation : To the stirred 4-nitrophenol solution, add a solution of succinyl dichloride (10 mmol) in 0.5 mL of pyridine.
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Scientist's Note: Pyridine acts as a base to neutralize the HCl gas that is evolved during the esterification, driving the reaction to completion.
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-
Reflux : Heat the reaction mixture to reflux and maintain for 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation of Crude Product : After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
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Purification : Collect the precipitate by vacuum filtration. Purify the crude solid by recrystallization from a chloroform-acetonitrile solvent mixture.
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Drying and Characterization : Dry the resulting crystals under vacuum. The final product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity. Single crystals suitable for X-ray analysis can be obtained by slow evaporation from an acetone solution.[6]
Core Application: Homobifunctional Crosslinking
The primary application for bis(4-nitrophenyl) butanedioate is as a homobifunctional crosslinking agent. Its symmetrical structure allows it to covalently link two molecules that possess nucleophilic functional groups, most commonly the primary amines found in the lysine residues and N-termini of proteins.
Mechanism of Action
The crosslinking reaction proceeds via a two-step nucleophilic acyl substitution. An accessible amine on a protein molecule attacks one of the activated ester carbonyls, displacing the first 4-nitrophenoxide group and forming a stable amide bond. This creates a singly-modified protein intermediate. A second amine, either on the same protein (intramolecular crosslink) or a different protein (intermolecular crosslink), then attacks the remaining activated ester, displacing the second 4-nitrophenoxide and forming the final, covalently crosslinked protein complex.
Caption: Mechanism of intermolecular protein crosslinking.
Experimental Considerations for Drug Development Professionals
When using bis(4-nitrophenyl) butanedioate for applications like creating antibody-drug conjugates or stabilizing protein complexes, several factors must be carefully controlled:
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pH : The reaction should be conducted in a buffered solution, typically between pH 7.5 and 9.0. This maintains a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the competing hydrolysis of the ester bonds, which becomes rapid at higher pH.
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Stoichiometry : The molar ratio of crosslinker to protein is a critical parameter. A low ratio will favor intramolecular crosslinks or yield a high proportion of singly-modified protein. A high ratio increases the likelihood of intermolecular crosslinking but also raises the risk of protein precipitation and unwanted modifications.
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Reaction Monitoring : As previously discussed, the release of 4-nitrophenoxide can be monitored at ~400 nm to track reaction kinetics. Additionally, the outcome of the reaction must be validated. SDS-PAGE is an excellent tool for this; intermolecular crosslinking will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, etc.
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Quenching : Once the desired level of crosslinking is achieved, the reaction can be quenched by adding a small-molecule amine, such as Tris or glycine, to consume any remaining activated ester groups.
By leveraging its activated chemistry and the analytical handle provided by its leaving group, bis(4-nitrophenyl) butanedioate serves as a precise and controllable tool for the covalent modification and conjugation of biomolecules, making it highly relevant for the development of complex biotherapeutics and diagnostic reagents.
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Inxight Drugs. BIS-(4-NITROPHENYL)SUCCINATE. [Link]
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Du, H. T., Du, H. J., Lu, M., & Sun, L. L. (2007). Bis(4-nitrophenyl) succinate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4926. [Link]
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ResearchGate. Bis(4-nitrophenyl) succinate. [Link]
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Castro, E. A., et al. (2013). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. Journal of Physical Organic Chemistry. [Link]
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Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
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